molecular formula C17H16N2O5 B5219774 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide

Cat. No.: B5219774
M. Wt: 328.32 g/mol
InChI Key: XAQFWUKALHQJBC-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzodioxin moiety linked to an ethyl group and a nitrobenzamide group, making it a unique and versatile molecule.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,3-dihydro-1,4-benzodioxin-6-amine and 3-nitrobenzoyl chloride.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or N,N-dimethylformamide (DMF) under reflux conditions.

  • Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

  • Purification: The product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods: Industrial-scale production involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation to form nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-aminobenzamide.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the benzamide group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

  • Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed:

  • Nitroso Derivatives: Resulting from the oxidation of the nitro group.

  • Amine Derivatives: Resulting from the reduction of the nitro group.

  • Substituted Benzamides: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.

Medicine: The compound has shown potential as an antibacterial and antifungal agent, making it useful in the development of new therapeutic drugs.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The benzodioxin moiety can bind to receptors or enzymes, modulating their activity. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]succinamide: Similar structure but with a succinamide group instead of a nitrobenzamide group.

  • N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzenesulfonamide: Similar structure but with a benzenesulfonamide group.

Uniqueness: N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide is unique due to its combination of the benzodioxin and nitrobenzamide groups, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-11(12-5-6-15-16(10-12)24-8-7-23-15)18-17(20)13-3-2-4-14(9-13)19(21)22/h2-6,9-11H,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQFWUKALHQJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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